2-Chloromethyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one
Overview
Description
2-Chloromethyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one is an organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core with a chloromethyl group at the 2-position and a phenyl group at the 5-position
Mechanism of Action
Target of Action
It’s known that similar compounds have been screened against mycobacteria , suggesting potential antimicrobial activity.
Mode of Action
It’s known that similar thieno[2,3-d]pyrimidin-4(3h)-ones have shown significant antimycobacterial activity , indicating that they may interact with bacterial cells to inhibit their growth or replication.
Biochemical Pathways
Given its potential antimycobacterial activity , it may interfere with essential biochemical pathways in Mycobacteria, leading to their inhibition or death.
Result of Action
Similar compounds have displayed significant cytotoxicity against certain cancer cell lines , suggesting potential antitumor activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloromethyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one can be achieved through several methods. One common approach involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine . The reaction conditions typically include heating the reaction mixture to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloromethyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: The thieno[2,3-d]pyrimidine core can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted thienopyrimidines, while oxidation reactions can produce oxidized derivatives with different functional groups.
Scientific Research Applications
2-Chloromethyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one has been extensively studied for its potential applications in scientific research. Some of its notable applications include:
Medicinal Chemistry: The compound has shown promising activity against Mycobacterium tuberculosis, making it a potential candidate for developing new antitubercular agents.
Anticancer Research: It has been evaluated for its anticancer activity, particularly in inhibiting the growth of various cancer cell lines.
Materials Science: The unique structure of the compound makes it suitable for use in the development of novel materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-Chloromethyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one include:
- 2-Chloromethyl-5-methylthieno[2,3-d]pyrimidin-4-one
- 2-Chloromethyl-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the phenyl group at the 5-position enhances its interaction with biological targets, potentially increasing its efficacy in medicinal applications.
Properties
IUPAC Name |
2-(chloromethyl)-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2OS/c14-6-10-15-12(17)11-9(7-18-13(11)16-10)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYRETOKOZYAQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=O)NC(=N3)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368298 | |
Record name | 2-Chloromethyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00368298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89567-07-7 | |
Record name | 2-(Chloromethyl)-5-phenylthieno[2,3-d]pyrimidin-4(1H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89567-07-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloromethyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00368298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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